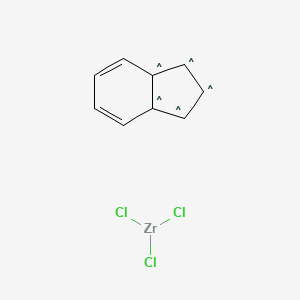

Indenylzirconium(iv)trichloride97

CAS No.: 82161-76-0

Cat. No.: VC8171275

Molecular Formula: C9H7Cl3Z

Molecular Weight: 312.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82161-76-0 |

|---|---|

| Molecular Formula | C9H7Cl3Z |

| Molecular Weight | 312.7 g/mol |

| Standard InChI | InChI=1S/C9H7.3ClH.Zr/c1-2-5-9-7-3-6-8(9)4-1;;;;/h1-7H;3*1H;/q;;;;+3/p-3 |

| Standard InChI Key | RHUATJQAOSHYRG-UHFFFAOYSA-K |

| SMILES | C1=C[C]2[CH][CH][CH][C]2C=C1.Cl[Zr](Cl)Cl |

| Canonical SMILES | C1=C[C]2[CH][CH][CH][C]2C=C1.Cl[Zr](Cl)Cl |

Introduction

Synthesis and Structural Characterization

Synthesis Methods

The synthesis typically involves reacting lithium salts of substituted indenyl ligands with zirconium tetrachloride () under anhydrous conditions . A representative protocol includes:

-

Deprotonation of indene derivatives with -butyllithium.

-

Reaction with in tetrahydrofuran (THF) at low temperatures.

Key Reaction:

THF coordinates to zirconium, stabilizing the complex .

Structural Features

X-ray crystallography reveals:

-

Coordination Geometry: Distorted tetrahedral around Zr.

-

Bond Lengths:

-

THF Coordination: One THF molecule binds via oxygen, while a second remains uncoordinated in the crystal lattice .

Table 1: Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | |

| Unit Cell Dimensions | |

| Coordination Number | 6 (4 Cl, 1 indenyl, 1 THF) |

Physical and Chemical Properties

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 312.73 g/mol | |

| Melting Point | 151–161°C | |

| Appearance | Yellow crystalline solid | |

| Solubility | Soluble in THF, toluene; insoluble in hexane |

Reactivity

-

Hydrolysis: Rapidly reacts with water to release HCl:

-

Coordination Chemistry: Binds Lewis bases (e.g., amines, phosphines) via chloride substitution .

Applications in Catalysis

Polymerization Catalysis

Indenylzirconium(IV) trichloride serves as a precursor for olefin polymerization catalysts. When activated with methylaluminoxane (MAO), it facilitates:

-

Ethylene/1-Hexene Copolymerization: High comonomer incorporation due to steric bulk of the indenyl ligand .

-

Polypropylene Synthesis: Yields low stereoregularity polymers, attributed to flexible ligand geometry .

Table 2: Polymerization Performance

| Catalyst | Activity (g PP/g Zr·h) | (kDa) |

|---|---|---|

| 10,960–33,750 | 50–120 |

Organic Synthesis

-

C–H Activation: Promotes functionalization of alkanes and arenes .

-

Asymmetric Catalysis: Chiral derivatives enable enantioselective transformations .

| Hazard | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Corrosion | H314 | Wear nitrile gloves, lab coat |

| Eye Damage | H318 | Use safety goggles |

| Moisture Sensitivity | H261 | Store under argon/N |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume